molecular formula CH2O3 B091509 Performic acid CAS No. 107-32-4

Performic acid

Cat. No.: B091509
CAS No.: 107-32-4
M. Wt: 62.025 g/mol
InChI Key: SCKXCAADGDQQCS-UHFFFAOYSA-N
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Description

A peroxy acid is a peroxy acid.

Scientific Research Applications

Wastewater Treatment and Disinfection

Performic acid is increasingly utilized in wastewater treatment, particularly for disinfection purposes. Its strong oxidizing ability allows it to effectively inactivate a wide range of pathogens, including bacteria and viruses, making it a promising alternative to traditional disinfectants like chlorine.

Case Study: Efficacy Against Pathogens

A study evaluated the disinfection capabilities of this compound against common pathogens in wastewater. The results indicated that this compound achieved a 4-log reduction in Escherichia coli and Staphylococcus aureus at low concentrations (0.3 mg/L) and short contact times (≤ 1 mg/L·min), outperforming peracetic acid in similar conditions .

PathogenInitial Concentration (mg/L)Required CT (mg/L·min)Log Reduction
E. coli10≤ 14
S. aureus10≤ 14
B. subtilis103-134

Industrial Applications

This compound is utilized in various industrial settings, particularly for cleaning and biofilm removal in processing systems.

Case Study: Biofilm Control in CO2 Scrubbers

Research has shown that this compound compositions can effectively control biofilm growth on industrial surfaces, such as CO2 scrubbers. These compositions can be generated on-site or provided pre-formed, allowing for efficient cleaning without extensive downtime . The rapid breakdown of this compound compared to other peracids facilitates longer operational periods between cleanings.

ApplicationBenefits
Biofilm RemovalEffective against contaminants and impurities
Cleaning FrequencyExtended runs between clean-in-place cycles

Food Industry

In the food industry, this compound serves as a disinfectant and sterilant due to its effectiveness against a broad spectrum of microorganisms.

Market Insights

The global market for this compound is projected to grow significantly, particularly in the food and medical sectors. Its adoption is driven by its environmental safety profile and efficacy against pathogens .

Environmental Safety

This compound decomposes into non-toxic byproducts such as formic acid, hydrogen peroxide, and carbon dioxide, which are less harmful to aquatic environments compared to traditional disinfectants . This characteristic enhances its appeal for use in ecological applications.

Kinetic Studies and Disinfection Byproducts

Recent studies have focused on the kinetics of this compound's action against halides in wastewater treatment, revealing that it oxidizes halides more efficiently than peracetic acid, thereby minimizing the formation of harmful disinfection byproducts .

Kinetic Model Insights

The development of kinetic models has provided insights into optimizing the use of this compound in various water treatment scenarios, ensuring effective pathogen control while reducing chemical usage .

Properties

CAS No.

107-32-4

Molecular Formula

CH2O3

Molecular Weight

62.025 g/mol

IUPAC Name

peroxyformic acid

InChI

InChI=1S/CH2O3/c2-1-4-3/h1,3H

InChI Key

SCKXCAADGDQQCS-UHFFFAOYSA-N

SMILES

C(=O)OO

Canonical SMILES

C(=O)OO

Color/Form

Colorless liquid

Key on ui other cas no.

107-32-4

solubility

Miscible with alcohol, ether;  soluble in benzene, chloroform
Miscible with wate

Synonyms

performic acid
peroxyformic acid

vapor_pressure

78 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Asp (10), 10.33; Thr (1), 0.91; Ser (7), 6.10; Glu (11), 11.82; Pro (3), 3.00; Gly (4), 4.44; Ala (7), 6.91; Cys (1), 1.11; Val (7), 6.60; Met (2), 2.11; Ile (1.01; Leu (10), 10.83, Phe (1), 1.10; Lys (9), 9.32; His (4), 3.75; Arg (5), 5.2 Trp (1), 0.93 (recovery 84.2%; the value for Cys was obtained from the hydrolyzate after oxidation with performic acid.)
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Synthesis routes and methods II

Procedure details

The reaction was carried out in the manner of Example 1, Step 1 with the exception that 10 g of laboratory grade oleic acid were used as the substrate. The reactant peroxyformic acid was prepared in situ by mixing 30 mL of formic acid with 20 mL of 30% by weight hydrogen peroxide solution. Oleic acid as a substrate produced monohydroxy formoxy stearic acid only. The product was a white, hard substance. Gas chromatographic analysis showed the absence of starting material (oleic acid) .
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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